molecular formula C20H24Cl2N2O5 B1667504 Brasofensine maleate CAS No. 173830-14-3

Brasofensine maleate

Cat. No. B1667504
M. Wt: 443.3 g/mol
InChI Key: XVXRAWKEYKMWFS-YGPNHCCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brasofensine Maleate is an inhibitor of the monoamine re-uptake mechanism.

Scientific Research Applications

1. Parkinson's Disease Treatment

Brasofensine maleate has been investigated for its potential in treating Parkinson's disease, particularly in combination with Levodopa/Carbidopa. Studies focused on its safety, tolerability, pharmacokinetic, and pharmacodynamic properties in patients with moderate Parkinson's disease. The findings suggested that Brasofensine was safe and well tolerated in the studied patient cohort at daily doses of up to 4 mg, although no change in patient disability was observed at any dose level (Frackiewicz et al., 2002).

2. Pharmacokinetics and Metabolism

Research has been conducted to understand the pharmacokinetics, bioavailability, disposition, and metabolism of Brasofensine in various species, including humans. This study revealed that Brasofensine underwent extensive first-pass metabolism in humans, monkeys, and rats, primarily undergoing O- and N-demethylation and isomerization, with some metabolites further converted to glucuronides (Zhu et al., 2008).

3. NeuroSearch's Development for Parkinson's

Brasofensine (NS-2214) was under development by NeuroSearch for the potential treatment of Parkinson's disease. The drug entered phase II trials in Denmark and phase I trials in the US. Despite Bristol-Myers Squibb withdrawing from the collaboration, NeuroSearch sought licensing agreements to accelerate development and marketing (Yu, 2000).

4. Effects in MPTP-Treated Marmosets

A study explored the effects of Brasofensine on motor disability, locomotor activity, and dyskinesia in MPTP-treated marmosets, a model of Parkinson's disease. Brasofensine demonstrated a dose-dependent increase in locomotor activity and reduction in disability scores, suggesting its potential in treating Parkinson's disease (Pearce et al., 2002).

properties

CAS RN

173830-14-3

Product Name

Brasofensine maleate

Molecular Formula

C20H24Cl2N2O5

Molecular Weight

443.3 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

InChI

InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12+,13+,16+;/m0./s1

InChI Key

XVXRAWKEYKMWFS-YGPNHCCBSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O

SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NS-2214;  BMS-204756-07;  NS 2214;  NS2214; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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